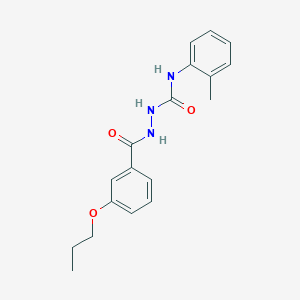![molecular formula C19H15Cl2N3O2S B4728932 2-{[4-(3,5-dichlorophenyl)-2-pyrimidinyl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B4728932.png)
2-{[4-(3,5-dichlorophenyl)-2-pyrimidinyl]thio}-N-(2-methoxyphenyl)acetamide
Vue d'ensemble
Description
2-{[4-(3,5-dichlorophenyl)-2-pyrimidinyl]thio}-N-(2-methoxyphenyl)acetamide, also known as DPA-714, is a small molecule radioligand that has been developed for imaging the translocator protein (TSPO) in the brain and other organs. TSPO is a mitochondrial protein that is involved in several cellular functions, including cholesterol transport, steroidogenesis, and apoptosis. In recent years, TSPO has been implicated in various neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, and depression, making it an attractive target for drug development and diagnostic imaging.
Mécanisme D'action
The binding of 2-{[4-(3,5-dichlorophenyl)-2-pyrimidinyl]thio}-N-(2-methoxyphenyl)acetamide to TSPO is thought to modulate the activity of the protein, although the exact mechanism is not fully understood. TSPO has been implicated in several cellular processes, including mitochondrial function, apoptosis, and immune response. It has been suggested that TSPO may play a role in neuroinflammation by regulating the production of inflammatory cytokines and chemokines. This compound may therefore be useful in studying the role of TSPO in these processes.
Biochemical and Physiological Effects:
This compound has been shown to have high affinity and selectivity for TSPO, with a dissociation constant (Kd) in the nanomolar range. The radioligand has also been shown to have good brain penetration and low toxicity in animal models. In addition to its use in imaging TSPO, this compound has been investigated for its potential therapeutic effects in neurological disorders. For example, in a mouse model of multiple sclerosis, treatment with this compound reduced neuroinflammation and improved motor function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-{[4-(3,5-dichlorophenyl)-2-pyrimidinyl]thio}-N-(2-methoxyphenyl)acetamide in lab experiments is its high affinity and selectivity for TSPO, which allows for specific targeting of the protein. The radioligand is also relatively easy to synthesize and label with a radioactive isotope. However, one limitation of using this compound is its relatively short half-life, which limits the duration of PET imaging studies. In addition, the interpretation of PET images with this compound can be complicated by the presence of non-specific binding in the brain and other tissues.
Orientations Futures
There are several future directions for research with 2-{[4-(3,5-dichlorophenyl)-2-pyrimidinyl]thio}-N-(2-methoxyphenyl)acetamide. One area of interest is the role of TSPO in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. PET imaging with this compound may be useful for detecting early-stage neuroinflammation and monitoring disease progression. Another area of interest is the development of TSPO-targeted therapeutics for neurological disorders. This compound and other TSPO ligands may have potential as anti-inflammatory agents or neuroprotective agents. Finally, there is ongoing research into the development of new TSPO radioligands with improved pharmacokinetic properties and selectivity.
Applications De Recherche Scientifique
2-{[4-(3,5-dichlorophenyl)-2-pyrimidinyl]thio}-N-(2-methoxyphenyl)acetamide has been extensively used in preclinical and clinical studies as a radiotracer for TSPO imaging. The radioligand is labeled with either carbon-11 or fluorine-18, which allows for positron emission tomography (PET) imaging. PET imaging with this compound has been shown to be a valuable tool for detecting neuroinflammation, which is a hallmark of several neurological disorders. For example, in a study of patients with Alzheimer's disease, this compound PET imaging revealed increased TSPO expression in the hippocampus and temporal cortex, which correlated with cognitive impairment.
Propriétés
IUPAC Name |
2-[4-(3,5-dichlorophenyl)pyrimidin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O2S/c1-26-17-5-3-2-4-16(17)23-18(25)11-27-19-22-7-6-15(24-19)12-8-13(20)10-14(21)9-12/h2-10H,11H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNJDIBOSDYCKLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC=CC(=N2)C3=CC(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-methyl-N-(pentafluorophenyl)-4-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4728853.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4728856.png)
![methyl 2-{3-[(4-chloro-3-methylphenoxy)methyl]-4-methoxyphenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4728859.png)
![3-ethyl-5-[2-(3-phenoxypropoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4728878.png)
![4-methyl-N-[1-(4-morpholinylcarbonyl)-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B4728881.png)

![2-chloro-5-{5-[2-(4-chlorophenyl)-2-cyanovinyl]-2-furyl}benzoic acid](/img/structure/B4728891.png)
![1-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzoyl}piperidine](/img/structure/B4728895.png)
![3'-methyl-2-(4-pyridinyl)-3',4'-dihydro-2'H-spiro[1,3-dioxane-5,7'-[1,3]thiazolo[3,2-a][1,3,5]triazin]-6'-one](/img/structure/B4728905.png)
![N-{2-[5-({2-[(4-bromophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methoxybenzamide](/img/structure/B4728908.png)
![N-(3-methoxyphenyl)-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B4728915.png)

![N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(4-morpholinylcarbonyl)phenyl]glycinamide](/img/structure/B4728931.png)